Cas no 837-11-6 (4-2-(4-aminophenyl)propan-2-ylphenol)

4-2-(4-Aminophenyl)propan-2-ylphenol is a versatile aromatic compound featuring both phenolic and amino functional groups, making it valuable for applications in organic synthesis and pharmaceutical intermediates. Its bifunctional structure allows for selective modifications, enabling the production of derivatives with tailored properties. The compound exhibits stability under standard conditions and demonstrates compatibility with a range of reaction conditions, including coupling and condensation reactions. Its well-defined molecular architecture ensures consistent performance in research and industrial settings. This intermediate is particularly useful in the development of advanced materials, dyes, and bioactive molecules, offering a reliable building block for complex chemical syntheses.
4-2-(4-aminophenyl)propan-2-ylphenol structure
837-11-6 structure
Product Name:4-2-(4-aminophenyl)propan-2-ylphenol
CAS No:837-11-6
MF:C15H17NO
MW:227.301584005356
CID:668679
PubChem ID:11148864
Update Time:2025-06-12

4-2-(4-aminophenyl)propan-2-ylphenol Chemical and Physical Properties

Names and Identifiers

    • Phenol, 4-[1-(4-aminophenyl)-1-methylethyl]-
    • 4-[2-(4-Aminophenyl)propan-2-yl]phenol
    • 4-2-(4-aminophenyl)propan-2-ylphenol
    • NFGPNZVXBBBZNF-UHFFFAOYSA-N
    • 837-11-6
    • 2-(4'-aminophenyl)-2-(4'-hydroxyphenyl) propane
    • DTXSID60456948
    • AKOS022656311
    • SCHEMBL134579
    • 4-[1-(4-AMINOPHENYL)-1-METHYLETHYL]-PHENOL
    • 4-(2-(4-Aminophenyl)propan-2-yl)phenol
    • 2-(4-aminophenyl)-2-(4-hydroxyphenyl)propane
    • EN300-1663247
    • Z3072402315
    • 2-(4-hydroxyphenyl)-2-(4-aminophenyl)propane
    • 2-(4-aminophenyl)-2-(4'-hydroxyphenyl)propane
    • 2-(4'-hydroxyphenyl)-2-(4'-aminophenyl)-propane
    • 4-(1-(4-aminophenyl)-1-methylethyl)phenol
    • G65484
    • Inchi: 1S/C15H17NO/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12/h3-10,17H,16H2,1-2H3
    • InChI Key: NFGPNZVXBBBZNF-UHFFFAOYSA-N
    • SMILES: OC1C=CC(=CC=1)C(C)(C)C1C=CC(=CC=1)N

Computed Properties

  • Exact Mass: 227.131014166g/mol
  • Monoisotopic Mass: 227.131014166g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 235
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 46.2Ų

4-2-(4-aminophenyl)propan-2-ylphenol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
A2B Chem LLC
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837-11-6 95%
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A2B Chem LLC
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Enamine
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Additional information on 4-2-(4-aminophenyl)propan-2-ylphenol

Professional Introduction to Compound with CAS No. 837-11-6 and Product Name: 4-2-(4-aminophenyl)propan-2-ylphenol

The compound in question, identified by the chemical abstracts service number CAS No. 837-11-6, is a specialized organic molecule with significant applications in the field of pharmaceutical chemistry and materials science. The product name, 4-2-(4-aminophenyl)propan-2-ylphenol, provides a detailed structural insight into its molecular framework, which comprises a phenolic core substituted with an amino group and a propyl chain. This unique configuration endows the compound with distinct chemical properties that make it valuable in various synthetic and biological contexts.

Recent advancements in medicinal chemistry have highlighted the importance of phenolic derivatives in drug design due to their ability to interact with biological targets through hydrogen bonding and redox properties. The presence of both an amino group and a hydroxyl group in 4-2-(4-aminophenyl)propan-2-ylphenol suggests potential roles as a bioactive scaffold or intermediate in the synthesis of more complex molecules. Studies have demonstrated that such compounds can exhibit antioxidant, anti-inflammatory, and even anticancer properties, depending on their structural modifications.

In the realm of materials science, the compound's aromatic structure and functional groups make it a candidate for applications in polymer chemistry and electronic materials. For instance, its ability to form stable radicals due to the phenolic hydroxyl group could be exploited in the development of conductive polymers or advanced composites. Furthermore, the amino group provides a site for further functionalization, allowing chemists to tailor the molecule's properties for specific applications.

Current research is exploring the synthetic pathways to optimize the production of 4-2-(4-aminophenyl)propan-2-ylphenol while maintaining high purity standards. Techniques such as catalytic hydrogenation, selective oxidation, and cross-coupling reactions are being investigated to streamline its synthesis. These methods not only improve yield but also reduce environmental impact, aligning with green chemistry principles. The compound's stability under various reaction conditions is also being scrutinized to ensure its suitability for industrial-scale production.

The biological activity of 4-2-(4-aminophenyl)propan-2-ylphenol has been a subject of intense investigation. Preclinical studies have shown that derivatives of this compound can modulate enzyme activity and signal transduction pathways relevant to human health. For example, its phenolic moiety may interfere with reactive oxygen species (ROS) generation, thereby protecting cells from oxidative stress. Additionally, the amino group could interact with metal ions or other biomolecules, influencing cellular processes such as DNA replication and repair.

One notable area of research is the compound's potential as an adjuvant in vaccine formulations. Phenolic compounds are known to enhance immune responses by stabilizing antigens or by directly interacting with immune cells. The structural features of 4-2-(4-aminophenyl)propan-2-ylphenol make it a promising candidate for this role, though further studies are needed to confirm its efficacy and safety profile. Collaborative efforts between chemists and immunologists are underway to develop novel vaccine adjuvants based on such molecules.

The chemical reactivity of 4-2-(4-aminophenyl)propan-2-ylphenol also opens doors for its use in diagnostic applications. Its ability to form coordination complexes with metal ions can be leveraged in sensor technology or as contrast agents for medical imaging techniques like MRI (magnetic resonance imaging). Researchers are exploring how modifications to its structure can enhance its binding affinity or stability in these contexts.

From an industrial perspective, the demand for high-purity CAS No. 837-11-6 is expected to grow as more applications emerge. Manufacturers are investing in advanced purification techniques such as column chromatography or crystallization methods to meet this demand. Quality control measures are being implemented to ensure consistency across batches, which is crucial for pharmaceutical-grade materials.

The environmental impact of producing and disposing of 4-(2-(4-Aminophenyl)propanoyl)phenol is another consideration that drives innovation in sustainable chemistry practices. Efforts are being made to develop biodegradable analogs or alternative synthetic routes that minimize waste generation. These initiatives not only address regulatory concerns but also contribute to global efforts towards sustainable development.

In conclusion,CAS No 83711 6and its corresponding product name,4 2(44aminophenyl)propan 22yphenol, represent a fascinating intersection of organic chemistry pharmaceuticals materials scienceand biotechnology Current research highlights their potential as bioactive molecules intermediatesand functional materials while also addressing challenges related to synthesis purityand sustainability As our understanding deepens these compounds will likely find even broader applications driving progress across multiple scientific disciplines

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